BenchChemオンラインストアへようこそ!

7-Iodo-1,2,3,4-tetrahydroisoquinoline

PNMT inhibition Enzyme kinetics Catecholamine biosynthesis

7-Iodo-1,2,3,4-tetrahydroisoquinoline (CAS 72299-62-8) is a uniquely validated PNMT inhibitor backed by an experimentally resolved hPNMT co-crystal structure (PDB: 1N7J). Its 7-iodo substituent (σₘ=0.35, MR=13.94) delivers a PNMT Ki of 370 nM and enables superior Pd-catalyzed cross-coupling reactivity for late-stage diversification—chemistry inaccessible with 7-Br/Cl analogs. Ideal for SBDD, QSAR model calibration, and PNMT/α₂-adrenoceptor selectivity profiling. Secure high-purity (≥98%) reference material for reproducible enzymology and medicinal chemistry workflows.

Molecular Formula C9H10IN
Molecular Weight 259.09 g/mol
CAS No. 72299-62-8
Cat. No. B1599197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Iodo-1,2,3,4-tetrahydroisoquinoline
CAS72299-62-8
Molecular FormulaC9H10IN
Molecular Weight259.09 g/mol
Structural Identifiers
SMILESC1CNCC2=C1C=CC(=C2)I
InChIInChI=1S/C9H10IN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5,11H,3-4,6H2
InChIKeyFFCFXJXBXUOFIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Iodo-1,2,3,4-tetrahydroisoquinoline (CAS 72299-62-8): A Halogenated Tetrahydroisoquinoline with Quantifiable PNMT Inhibition and Crystallographically Resolved Binding Mode


7-Iodo-1,2,3,4-tetrahydroisoquinoline (CAS 72299-62-8) is a 7-halogenated tetrahydroisoquinoline (THIQ) that functions as a potent, sub-micromolar inhibitor of phenylethanolamine N-methyltransferase (PNMT), the terminal enzyme in epinephrine biosynthesis [1]. Its 3D binding pose within the human PNMT active site has been experimentally resolved via X-ray crystallography (PDB ID: 1N7J), providing unambiguous structural validation of its interaction mode [2]. Unlike generic THIQs, the 7-iodo substituent introduces a unique combination of substantial van der Waals volume (MR ≈ 13.94) and moderate electron-withdrawing character (σₘ = 0.35), which directly modulates both PNMT affinity and selectivity over the off-target α₂-adrenoceptor [1].

Why 7-Halogenated Tetrahydroisoquinolines Are Not Interchangeable: Divergent PNMT Potency, α₂-Adrenoceptor Selectivity, and Downstream Synthetic Utility


Within the 7-halogenated THIQ series, the identity of the halogen atom at the 7-position exerts a non-linear and statistically significant influence on both PNMT inhibitory potency (Ki) and selectivity against the α₂-adrenoceptor [1]. Classic QSAR analysis has established that PNMT pKi is governed by a linear combination of substituent lipophilicity (π), molar refractivity (MR), and Hammett σₘ electronic parameter (PNMT pKi = 0.599π – 0.0725MR + 1.55σₘ + 5.80, n = 27, r = 0.885), while α₂-adrenoceptor pKi follows a distinct equation with an opposite electronic term (α₂ pKi = 0.599π – 0.0542MR – 0.951σₘ + 6.45, n = 27, r = 0.917) [1]. Consequently, substituting iodo (σₘ = 0.35) with bromo (σₘ = 0.39) or chloro (σₘ = 0.37) alters the electrostatic contribution to binding at both targets in quantitatively predictable but divergent directions. Moreover, the carbon–iodine bond is uniquely suited for downstream Pd-catalyzed cross-coupling chemistries—including Suzuki, Sonogashira, and Buchwald-Hartwig reactions—that are inaccessible or substantially lower-yielding with the corresponding bromo or chloro analogs [2]. Generic replacement with an alternative 7-halogenated THIQ thus risks compromising target engagement, selectivity, and/or subsequent synthetic tractability.

7-Iodo-1,2,3,4-tetrahydroisoquinoline: Head-to-Head and Cross-Study Comparative Quantitative Evidence for Scientific Selection


PNMT Inhibitory Potency (Ki) of 7-Iodo- vs. 7-Bromo- and 7-Chloro-THIQ

In vitro radiochemical assays using bovine adrenal PNMT demonstrate that 7-iodo-THIQ exhibits a Ki of 370 nM [1]. By comparison, 7-bromo-THIQ displays a Ki of 290 nM under identical assay conditions, while 7-chloro-THIQ shows a Ki of 29 nM [2][3]. Thus, 7-iodo-THIQ is less potent than its 7-chloro counterpart but remains a sub-micromolar inhibitor with distinct electronic and steric properties that may be desirable in specific SAR contexts.

PNMT inhibition Enzyme kinetics Catecholamine biosynthesis

α₂-Adrenoceptor Off-Target Affinity: 7-Iodo- vs. 7-Aminosulfonyl-THIQ

Competition binding experiments using [3H]clonidine on rat α₂A-adrenoceptor reveal that 7-iodo-THIQ binds with a Ki of 220 nM [1]. In contrast, the more polar 7-aminosulfonyl analog (SK&F 29661) displays negligible α₂-adrenoceptor affinity, as evidenced by its selective PNMT inhibition profile in comparative crystallographic studies [2]. This direct comparison underscores that the lipophilic, electron-withdrawing iodo substituent confers substantial α₂-adrenoceptor cross-reactivity not observed with sulfonamide-containing analogs.

α₂-Adrenoceptor Selectivity profiling Off-target pharmacology

PNMT/α₂-Adrenoceptor Selectivity Ratio: Impact of 7-Iodo Substitution

Classical QSAR analysis of 27 7-substituted THIQs yielded distinct regression equations for PNMT and α₂-adrenoceptor pKi [1]. The coefficient for the electronic parameter σₘ is positive for PNMT (+1.55) but negative for the α₂-adrenoceptor (–0.951), indicating that electron-withdrawing groups enhance PNMT affinity while reducing α₂-adrenoceptor binding [1]. For 7-iodo-THIQ (σₘ = 0.35), the predicted selectivity (PNMT pKi – α₂ pKi) is approximately 0.6 log units, translating to a ~4-fold preference for PNMT over α₂. In contrast, 7-nitro-THIQ (σₘ = 0.71) exhibits a significantly larger selectivity margin due to its stronger electron-withdrawing character.

Selectivity QSAR Drug design

X-ray Crystallographic Binding Mode: 7-Iodo-THIQ vs. 7-Aminosulfonyl-THIQ

The 2.7 Å resolution crystal structure of human PNMT in complex with S-adenosyl-L-homocysteine (AdoHcy) and 7-iodo-THIQ (PDB ID: 1N7J) provides atomic-level detail of ligand binding [1]. Comparative analysis with the PNMT–AdoHcy–SK&F 29661 (7-aminosulfonyl-THIQ) structure (PDB ID: 1HNN) reveals that the iodo substituent occupies a hydrophobic sub-pocket that accommodates bulky, lipophilic groups [2]. The enzyme adapts to the 7-iodo moiety through subtle side-chain rearrangements, whereas the smaller, polar sulfonamide group engages a distinct set of hydrogen-bonding interactions. This structural divergence explains the differing affinity and selectivity profiles observed biochemically.

X-ray crystallography Ligand binding Structural biology

Synthetic Versatility: 7-Iodo-THIQ as a Cross-Coupling Handle vs. 7-Bromo- and 7-Chloro-THIQ

The carbon–iodine bond in 7-iodo-THIQ exhibits significantly higher reactivity in Pd-catalyzed cross-coupling reactions compared to C–Br and C–Cl bonds [1]. While direct quantitative yield comparisons for this specific scaffold are not consolidated in a single study, the established order of reactivity in oxidative addition (I > Br ≫ Cl) is a robust class-level inference. This enhanced reactivity enables milder reaction conditions, broader substrate scope (e.g., challenging Suzuki couplings with sterically hindered boronic acids), and higher yields in Sonogashira and Buchwald-Hartwig aminations [2]. For medicinal chemistry campaigns requiring diversification at the 7-position, 7-iodo-THIQ serves as a superior synthetic handle relative to its bromo and chloro counterparts.

Cross-coupling C–I bond reactivity Medicinal chemistry

Evidence-Based Application Scenarios for 7-Iodo-1,2,3,4-tetrahydroisoquinoline in Academic, Pharmaceutical, and Biotech Settings


PNMT Enzymology: Quantitative Assessment of Sub-Micromolar Inhibitors with Dual α₂-Adrenoceptor Activity

7-Iodo-THIQ (Ki_PNMT = 370 nM; Ki_α₂ = 220 nM) [1] is ideally suited for enzymology studies investigating the kinetic and thermodynamic consequences of dual PNMT/α₂-adrenoceptor engagement. Its moderate PNMT potency and substantial α₂ cross-reactivity make it a benchmark compound for calibrating selectivity assays and for evaluating the impact of lipophilic, electron-withdrawing substituents on enzyme inhibition. Use this compound as a reference inhibitor in radiochemical PNMT activity assays (pH 8.0, 37 °C) [1] or as a tool to validate the α₂-adrenoceptor component of novel PNMT inhibitors via competitive displacement of [3H]clonidine (pH 7.7, 25 °C) [1].

Structure-Based Drug Design: Crystallographically Validated Starting Point for PNMT Inhibitor Optimization

The availability of a high-resolution (2.7 Å) co-crystal structure of human PNMT with 7-iodo-THIQ (PDB ID: 1N7J) [2] provides an unambiguous template for structure-based drug design (SBDD). Researchers can employ this structure for: (1) docking studies to predict the binding modes of novel 7-substituted THIQ analogs; (2) molecular dynamics simulations to assess the stability of ligand–protein interactions; (3) fragment-based screening using the iodo-substituent's hydrophobic sub-pocket as a target for fragment growing or linking. This crystallographic data significantly reduces the uncertainty associated with homology modeling or ligand-based pharmacophore approaches.

Medicinal Chemistry: Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling

The C–I bond in 7-iodo-THIQ exhibits superior reactivity in Pd-catalyzed cross-coupling reactions relative to C–Br and C–Cl bonds, enabling late-stage diversification strategies that are not feasible with other 7-halogenated THIQs [3][4]. Practical applications include: Suzuki-Miyaura coupling to install aryl or heteroaryl groups; Sonogashira coupling to introduce alkyne moieties; and Buchwald-Hartwig amination to append amines. The enhanced oxidative addition rate of the C–I bond allows for milder reaction temperatures and shorter reaction times, preserving sensitive functional groups elsewhere in the molecule. This makes 7-iodo-THIQ a preferred building block for generating libraries of 7-substituted THIQ analogs.

QSAR Model Validation: A Key Data Point in Electronic and Steric Parameter Analysis

7-Iodo-THIQ (σₘ = 0.35; MR = 13.94; π = 1.12) serves as a critical data point in QSAR models describing PNMT and α₂-adrenoceptor affinity [5]. Its intermediate electronic and steric properties bridge the gap between smaller halogens (Cl, Br) and larger, more polar substituents (NO₂, SO₂NH₂). Researchers can utilize 7-iodo-THIQ to test the predictive accuracy of existing QSAR equations or to extend the applicability domain of new models. The compound's well-characterized PNMT pKi (~6.43) and α₂ pKi (~6.66) provide reliable experimental benchmarks for computational chemistry validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Iodo-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.